Fluorescent Brightener 206
Description
Historical Trajectory of Optical Brightening Agent Development and the Emergence of Fluorescent Brightener 206
The quest for whiter and brighter materials is a long-standing industrial goal. The journey of optical brightening agents began with the understanding of fluorescence, a phenomenon first described by Sir George G. Stokes in 1852. dyestuffintermediates.comalfa-chemistry.com Early attempts to counteract the natural yellowing of textiles involved "bluing," the addition of a blue dye to make materials appear whiter. mdpi.com
The first true optical brightening effect was observed in 1929 by Paul Krais, who noted that esculin, an extract from horse chestnut bark, could impart a fluorescent blue-white finish to fabrics. dyestuffintermediates.comusgs.gov However, these natural brighteners had poor lightfastness. dyestuffintermediates.com This led to the development of synthetic optical brightening agents, with the first commercially significant products emerging in the 1930s and 1940s. dyestuffintermediates.comchemicalbook.com Many of these early synthetic brighteners were based on stilbene (B7821643) derivatives. dyestuffintermediates.commdpi.com
This compound, known commercially as Blankophor FBO, was introduced by Farbenfabriken Bayer A.G. of Germany. Current time information in DE. The "Blankophor" brand of fluorescent whitening agents was launched by Bayer AG in 1940. blankophor-oba.com FB 206 is classified as a nitrogen heterocycle. Current time information in DE. Unlike the more common stilbene-based brighteners that are often anionic and water-soluble, FB 206 is a non-ionic compound that is insoluble in water. Current time information in DE. Its primary applications were for synthetic fibers such as acetate, nylon, and triacetate. Current time information in DE. Reports from the early 1970s confirm its use in scientific studies, indicating its availability and application during that period. epa.gov
Contemporary Significance and Research Landscape of this compound in Applied Chemistry
While this compound has a place in the historical development of optical brighteners, its specific mention in contemporary research is limited. The current research landscape for fluorescent whitening agents is vibrant, but tends to focus on other classes of compounds or on novel applications beyond traditional whitening.
Recent research into optical brighteners explores their use in diverse fields of applied chemistry:
Photoinitiators: Certain fluorescent brighteners are being investigated as efficient photoinitiators for free radical polymerization, particularly for creating coatings and hydrogels using visible light from LEDs. blankophor-oba.com
Biological Stains and Probes: The fluorescent properties of these compounds make them useful for visualizing and labeling various microorganisms and for potential applications in genetic studies. epa.gov
Environmental Tracers: Due to their presence in laundry detergents, optical brighteners are used as chemical tracers to detect wastewater contamination in environmental systems. usgs.gov
Nitrogen-containing heterocyclic compounds, the class to which FB 206 belongs, are a significant area of research in medicinal and materials chemistry due to their diverse biological activities and optoelectronic properties. mdpi.comresearchgate.net However, specific recent studies focusing on this compound are not prominent in the current scientific literature. This may suggest that it has been superseded by newer, more efficient, or more versatile brighteners for many applications, or that it is now referenced by its specific chemical name in research, which is not widely indexed under its common C.I. name.
Evolution of Research Paradigms for Understanding Optical Brightening Agents
The methods for studying and characterizing optical brightening agents have evolved significantly over time, moving from simple visual assessments to sophisticated analytical techniques.
Initially, the effectiveness of a brightener was judged by visual observation of the treated material. The development of spectrofluorometry allowed for the quantitative measurement of the fluorescence intensity and the determination of the excitation and emission wavelengths of these compounds. usgs.gov This provided a more objective measure of their brightening efficiency.
The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of optical brighteners. HPLC methods allow for the separation, identification, and quantification of individual brightener compounds within complex mixtures, such as those found in commercial detergents or extracted from treated materials. usgs.govrsc.org
More recently, High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), has become a powerful tool for the structural elucidation of optical brighteners. tandfonline.comresearchgate.net This technique provides precise mass measurements, enabling the determination of the elemental composition and the identification of unknown brighteners or their degradation products.
The study of brightener-substrate interactions has also progressed. Early research focused on the affinity of brighteners for different fibers. Current time information in DE. Modern research employs a range of spectroscopic and analytical techniques to understand the binding mechanisms, the effects of other chemical agents on brightening performance, and the stability of these compounds under various conditions.
| Timeline of Research Methods for Optical Brightening Agents | | :--- | :--- | | Mid-20th Century | Visual Assessment, Early Spectroscopic Methods | | Late 20th Century | Spectrofluorometry, Thin-Layer Chromatography (TLC) | | Late 20th to Early 21st Century | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | | 21st Century | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), Advanced Spectroscopic Techniques for studying photo-physical properties and isomerization |
Properties
CAS No. |
12642-93-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Fluorescent Brightener 206
Novel Synthetic Pathways for Fluorescent Brightener 206 Analogues
The synthesis of stilbene-based fluorescent brighteners and their analogues has moved beyond traditional condensation reactions to include more versatile and stereoselective methods. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for creating the central C=C double bond of the stilbene (B7821643) core with high E-selectivity (trans-isomer). wiley-vch.demdpi.com The HWE reaction, which utilizes phosphonate-stabilized carbanions, is often preferred as the resulting phosphate (B84403) byproducts are easily removed by aqueous extraction. wiley-vch.demdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have also emerged as powerful tools for stilbene synthesis. rsc.org These methods allow for a diversity-oriented approach, enabling the coupling of various aryl halides with vinyl compounds to construct complex stilbene backbones. rsc.orgnih.gov For instance, the Heck reaction can be used to synthesize 1,4-distyrylbenzene (DSB) and 4,4′-distyrylbiphenyl (DSBP) derivatives, which are important classes of fluorescent brighteners. researchgate.net
More recent innovations include the development of one-pot syntheses that combine multiple reaction steps, enhancing efficiency. nih.gov For example, a one-pot method for creating resveratrol (B1683913) derivatives involves an initial Michaelis–Arbuzov reaction to form a phosphonate, which then undergoes an in-situ HWE reaction. nih.gov Silver-catalyzed homocoupling of N-triftosylhydrazones has also been presented as a novel, high-efficiency method for producing trans-stilbenes with excellent stereoselectivity. acs.org
A notable synthetic approach for creating triazine-stilbene hybrid brighteners involves a multi-step process. This typically begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride, followed by sequential nucleophilic substitution with various amines to build complex, symmetrical, or asymmetrical analogues. nih.govresearchgate.netscirp.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fluorescent brighteners to reduce environmental impact and improve safety. A key area of focus is the replacement of hazardous reagents and solvents and the reduction of energy consumption.
The use of ultrasound has been shown to be an effective green technique for promoting Wittig and Horner-Wadsworth-Emmons reactions. mdpi.com Sonication can increase reaction rates and yields, often under milder conditions than traditional methods. mdpi.com Another approach is the development of catalytic systems that are more environmentally benign. For example, the use of a more economical and less toxic ZnCl2 catalyst has been explored for stilbene synthesis, and iodine has been used as an effective reagent for the cross-coupling of olefins with aldehydes to produce dioxane derivatives. researchgate.netnih.gov
In the industrial production of the precursor 4,4'-diaminostilbene-2,2'-disulfonic acid, traditional reduction of the dinitro precursor with iron filings generates large amounts of iron sludge. google.com A greener alternative is the catalytic hydrogenation of the dinitro-acid's alkali metal salt. Using a cobalt-based catalyst, such as Raney cobalt, allows for the selective reduction of the nitro groups without affecting the olefinic double bond, resulting in high yields (>95%) and purity, and avoiding problematic iron waste. google.com
Furthermore, water is being explored as a solvent for synthesis. For example, the synthesis of water-dispersible graphene functionalized with 6-amino-4-hydroxy-2-naphthalenesulfonic acid demonstrates a move towards aqueous-based processes. researchgate.net
Structural Modifications and Functionalized Derivative Development of this compound
The functionalization of the basic stilbene structure is a key strategy for developing new brighteners with enhanced properties. These modifications are aimed at improving solubility, lightfastness, and photophysical performance. nih.gov
Design Principles for Tailored Photophysical Performance
The photophysical properties of stilbene derivatives can be precisely tuned by altering their molecular structure. A primary strategy involves creating "push-pull" systems by functionalizing the stilbene core with both electron-donating (push) and electron-accepting (pull) groups. scielo.org.mxscielo.org.mx This functionalization creates an asymmetric electronic distribution, which can lead to increased optical non-linearity and significant shifts in absorption and emission spectra. scielo.org.mxscielo.org.mx
The introduction of various substituents can have a profound effect on performance. For example, studies on distyrylbiphenyl (B371695) (DSBP) derivatives have shown:
Methyl groups on the biphenyl (B1667301) moiety can alter the photoisomerization behavior from a one-way cis-to-trans process to a mutual cis-trans photoisomerization. researchgate.net
Tert-butyl groups can inhibit the formation of planar structures, thereby reducing π–π stacking interactions and fluorescence quenching in the solid state, which is beneficial for applications like organic light-emitting diodes (OLEDs). acs.org
Methoxy groups at the meta-positions were found to have little influence on the photoisomerization of DSBP. researchgate.net
The planarity and rigidity of the molecule also play a significant role. Increased rigidity, often achieved through interactions with a polymer host, can lead to a bathochromic (red-shift) in emission spectra. researchgate.net The table below summarizes the effect of different functional groups on the photophysical properties of stilbene derivatives.
| Stilbene Derivative Class | Functional Group/Modification | Observed Effect on Photophysical Properties | Reference |
|---|---|---|---|
| Distyrylbiphenyl (DSBP) | Methyl groups on biphenyl | Changes photoisomerization from one-way to mutual cis-trans. | researchgate.net |
| Unsymmetrical Distyrylbiphenyl | Tert-butyl groups | Reduces fluorescence quenching in the solid state by inhibiting planar structure formation. | acs.org |
| Push-Pull Stilbenes | Electron-donating and electron-accepting groups | Increases optical non-linearity; allows for tunable absorption/emission. | scielo.org.mxscielo.org.mx |
| Triazine-Stilbene Hybrids | Incorporation of phenolic antioxidant moieties | Can enhance lightfastness and provide additional UV absorbing properties. | researchgate.net |
| Stilbene-alkoxysilane Hybrids | 3-aminopropyltrimethoxy silane | Creates a cross-linked network upon hydrolysis, improving substantivity on fibers. | nih.govresearchgate.net |
Synthesis of Conjugated Systems and Multi-Chromophoric Constructs
To create highly efficient light-harvesting systems, researchers have focused on synthesizing larger conjugated structures and multi-chromophoric assemblies, often using stilbene units as building blocks. Dendrimers, which are highly branched, tree-like macromolecules, are a prime example. sethanandramjaipuriacollege.innih.gov
The synthesis of these complex molecules can be achieved through both divergent and convergent approaches. In a divergent method, branches are grown outwards from a central core. nih.gov For example, dendrimers have been built using a 4,4'-bis(diphenylamino)stilbene (DPAS) chromophore, with the number of stilbene units increasing almost exponentially with each generation. optica.org These structures can exhibit exceptionally large two-photon absorption cross-sections, a property that increases more rapidly than the number of chromophores, indicating a cooperative effect between the units. optica.org
A convergent approach involves synthesizing the dendritic branches (dendrons) first and then attaching them to a central core. nih.gov A stilbene-anthracene dendrimer, where tristilbenyl dendrons act as peripheral light-harvesting antennae and an anthracene (B1667546) core acts as the energy acceptor, has been synthesized. sethanandramjaipuriacollege.in In such systems, the energy absorbed by the stilbene donors is transferred to the anthracene core via Förster Resonance Energy Transfer (FRET). sethanandramjaipuriacollege.in
These multi-chromophoric systems are designed to absorb light over a broad spectral range and funnel that energy to a single emission center, mimicking natural photosynthesis. semanticscholar.org
Process Intensification and Theoretical Yield Optimization in this compound Production
Process intensification (PI) in chemical manufacturing aims to develop more efficient, compact, and sustainable processes. cmu.edu In the context of fluorescent brightener production, PI can lead to significant improvements in yield, cost, and environmental footprint.
Key PI technologies applicable to fine chemical synthesis include:
Reactive Distillation : This technique combines chemical reaction and separation in a single unit, which can be highly effective for equilibrium-limited reactions. acs.org
Microreactors : These small-scale reactors offer superior heat and mass transfer, enabling better control over highly exothermic or fast reactions, potentially improving selectivity and yield. osf.io
Membrane Technology : Nanofiltration has been successfully used as a post-synthesis purification step for liquid fluorescent brighteners. This method effectively removes inorganic salts, leading to a more stable product and a higher yield compared to traditional acid-precipitation methods, which generate large volumes of wastewater. google.com
Optimizing the theoretical yield is a constant focus in chemical synthesis. In stilbene production via methods like the HWE reaction, yield is influenced by factors such as the choice of base, solvent, and reaction temperature. wiley-vch.demdpi.com For example, a study on the synthesis of iminostilbenes showed that changing the base from a standard one to potassium bis(trimethylsilyl)amide significantly increased the percent yield. andrews.edu In photocyclization reactions used to create phenanthrene (B1679779) structures from stilbenes, the choice of oxidizing agent (e.g., iodine vs. TEMPO) and reactant concentration can drastically affect the final product yield. researchgate.net
The table below provides examples of reported yields for various stilbene synthesis methodologies.
| Reaction Type/Method | Product/Derivative | Reported Yield | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Co catalyst) | 4,4'-diaminostilbene-2,2'-disulfonic acid | > 95% | google.com |
| Triazine-Stilbene Synthesis | Silicone-based triazine-stilbene compounds | 92-94% | nih.gov |
| Wittig-Horner Reaction | 1,3,4-Oxadiazole derivatives with stilbene units | 81-91% | nih.gov |
| Prins-type Cyclization | Substituted 1,3-dioxanes from stilbenes | up to 90% | nih.gov |
| Iminostilbene Synthesis (Modified) | p-nitrobenzaldehyde stilbene | 67.29% | andrews.edu |
Fundamental Photophysical Mechanisms and Interaction Dynamics of Fluorescent Brightener 206
Advanced Spectroscopic Probes for Elucidating Excitation and Emission Pathways of Fluorescent Brightener 206
The intricate excitation and emission pathways of stilbene-based fluorescent brighteners like this compound are interrogated using a suite of advanced spectroscopic techniques. These methods provide invaluable insights into the electronic transitions, excited-state dynamics, and the influence of the molecular environment on the photophysical behavior of the brightener.
Steady-state absorption and fluorescence spectroscopy are fundamental tools for characterizing the electronic transitions of this compound. The absorption spectrum reveals the wavelengths of UV light the molecule preferentially absorbs to transition from its ground state (S₀) to excited singlet states (S₁, S₂, etc.). For stilbene-triazine derivatives, the principal absorption band is typically located in the near-UV region, corresponding to a π-π* transition within the conjugated stilbene (B7821643) core. The fluorescence emission spectrum, conversely, illustrates the distribution of wavelengths emitted as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of fluorescent molecules.
To delve deeper into the dynamics of the excited states, time-resolved fluorescence spectroscopy is employed. This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τf). The lifetime of the excited state is a critical parameter as it is influenced by both radiative (fluorescence) and non-radiative decay processes.
Femtosecond transient absorption spectroscopy offers even greater temporal resolution, allowing for the observation of ultrafast processes that occur on the femtosecond to picosecond timescale. This technique can track the evolution of the excited state population, identifying transient species and intermediate states that may be involved in processes such as intersystem crossing to the triplet state or photoisomerization. By probing the changes in absorption of a sample after excitation, researchers can construct a detailed picture of the various deactivation pathways available to the excited molecule.
Table 1: Spectroscopic Techniques for Analyzing this compound
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| Steady-State UV-Vis Absorption Spectroscopy | Wavelengths of maximum absorption (λmax, abs), molar absorptivity (ε). | Determines the efficiency of UV light absorption, crucial for its brightening function. |
| Steady-State Fluorescence Spectroscopy | Wavelengths of maximum emission (λmax, em), fluorescence quantum yield (Φf). | Characterizes the emitted blue light and the efficiency of the fluorescence process. |
| Time-Resolved Fluorescence Spectroscopy | Fluorescence lifetime (τf), information on radiative and non-radiative decay rates. | Provides insights into the stability of the excited state and competing deactivation pathways. |
| Femtosecond Transient Absorption Spectroscopy | Ultrafast excited-state dynamics, identification of transient species and intermediate states. | Elucidates the mechanisms of non-radiative decay, including photoisomerization. |
Quantum Chemical Modeling of Electronic Structure and Photophysics of this compound
Quantum chemical modeling has emerged as a powerful tool for gaining a detailed understanding of the electronic structure and photophysical properties of complex molecules like this compound. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the theoretical investigation of various molecular properties that are central to the functioning of optical brighteners.
DFT calculations are utilized to determine the optimized ground-state geometry of the this compound molecule. This information is crucial as the molecular conformation significantly influences its electronic properties. Subsequent TD-DFT calculations on the optimized geometry can predict the vertical excitation energies, which correspond to the absorption maxima observed in experimental UV-Vis spectra. These calculations also provide information about the nature of the electronic transitions, for instance, identifying them as π-π* or n-π* transitions, and the distribution of electron density in the involved molecular orbitals.
Similarly, by optimizing the geometry of the molecule in its first excited singlet state (S₁), it is possible to calculate the emission energies, which correspond to the fluorescence maxima. The difference between the calculated absorption and emission energies provides a theoretical estimate of the Stokes shift. These computational analyses allow for a systematic investigation of how structural modifications to the this compound molecule, such as changes in the substituent groups on the triazine rings, would affect its absorption and emission characteristics.
Table 2: Key Parameters from Quantum Chemical Modeling of Stilbene-Based Brighteners
| Parameter | Computational Method | Significance for this compound |
| Ground State Geometry | DFT | Influences electronic properties and steric interactions. |
| Excitation Energies (Absorption λmax) | TD-DFT | Predicts the UV absorption spectrum. |
| Oscillator Strengths | TD-DFT | Indicates the intensity of electronic transitions. |
| Excited State Geometry | TD-DFT | Determines the geometry from which fluorescence occurs. |
| Emission Energies (Fluorescence λmax) | TD-DFT | Predicts the fluorescence emission spectrum. |
| HOMO-LUMO Energy Gap | DFT | Relates to the energy of the lowest electronic transition. |
A key aspect of the photophysics of stilbene-based compounds is the competition between fluorescence and non-radiative decay pathways. One of the most significant non-radiative processes for stilbenes is trans-cis (or E/Z) photoisomerization around the central ethylenic double bond. The trans isomer is typically the fluorescent species, while the cis isomer is often non-fluorescent or weakly fluorescent. Therefore, understanding the mechanism and efficiency of photoisomerization is critical for assessing the photostability and long-term performance of this compound.
Quantum chemical calculations can be used to map the potential energy surfaces (PES) of the ground and excited states along the isomerization coordinate (the torsional angle of the double bond). These calculations can identify the energy barriers for isomerization in both the ground and excited states and locate conical intersections, which are points where the potential energy surfaces of two electronic states cross and facilitate efficient non-radiative decay back to the ground state. By elucidating the shape of the PES, theoretical studies can predict the likelihood of photoisomerization and other non-radiative decay channels, providing insights into the factors that govern the fluorescence quantum yield and photostability of the brightener.
Mechanisms of Interaction with Substrate Materials at the Molecular Level
The adsorption of this compound onto substrates like cellulose (B213188) is a complex process driven by a combination of intermolecular forces. Due to the presence of sulfonic acid groups, the brightener is anionic in aqueous solutions. Cellulose fibers in water also carry a negative surface charge. Therefore, direct electrostatic attraction is not the primary driving force for adsorption. Instead, the adsorption is believed to be governed by a combination of van der Waals forces, hydrogen bonding, and hydrophobic interactions.
The planar stilbene core of the brightener molecule allows for close association with the flat surfaces of cellulose microfibrils, maximizing van der Waals interactions. Furthermore, the various nitrogen and oxygen atoms in the triazine and morpholino groups can act as hydrogen bond acceptors, forming hydrogen bonds with the hydroxyl groups of cellulose. The anilino groups can also contribute to π-stacking interactions with the glucose rings of cellulose.
The kinetics and thermodynamics of the adsorption process can be studied experimentally by measuring the uptake of the brightener by the substrate from solution over time and at different temperatures. Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium distribution of the brightener between the substrate and the solution. These models provide quantitative parameters that characterize the adsorption capacity and the affinity of the brightener for the substrate.
Table 3: Driving Forces for Adsorption of this compound on Cellulosic Substrates
| Interaction Type | Description | Relevant Molecular Features of Brightener 206 |
| Van der Waals Forces | Weak, short-range attractive forces between molecules. | Planar aromatic structure of the stilbene core. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Nitrogen and oxygen atoms in the triazine and morpholino groups. |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Aromatic rings of the stilbene and anilino groups. |
The physical and chemical properties of the substrate play a crucial role in determining the effectiveness of this compound. The morphology of the substrate, including its surface area, porosity, and crystallinity, influences the accessibility of binding sites for the brightener molecules. For instance, in cellulosic materials, the amorphous regions are generally more accessible to dye molecules than the highly ordered crystalline regions. Therefore, a higher proportion of amorphous cellulose can lead to a greater uptake of the brightener.
Energy Transfer Phenomena and Quenching Mechanisms Involving this compound
The fluorescence of an optical brightening agent like this compound is not an isolated event. It is susceptible to various intermolecular and intramolecular processes that can either facilitate the transfer of its absorbed energy to other molecules or lead to the non-radiative dissipation of this energy, a process known as quenching. These phenomena are critical in determining the practical efficacy of the brightener in various applications.
Energy Transfer Mechanisms
Energy transfer involving a fluorescent molecule can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule in close proximity (typically 1-10 nanometers). The efficiency of this transfer is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as their relative orientation.
In the context of this compound, it can act as a donor if another chromophore with an appropriate absorption spectrum is present. Conversely, it could potentially act as an acceptor of energy from a molecule that absorbs at a shorter wavelength and has an emission spectrum that overlaps with the absorption spectrum of the brightener. While specific FRET partners for this compound have not been documented in available research, this mechanism is a fundamental consideration in complex chemical environments where multiple fluorescent species may be present.
Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Several quenching mechanisms can affect this compound, broadly categorized as static or dynamic.
Static Quenching: This occurs when the fluorescent molecule forms a non-fluorescent complex with another molecule, known as a quencher, in the ground state. This complex formation effectively reduces the population of fluorescent molecules available for excitation. The formation of this complex can be influenced by factors such as the concentration of the quencher and the temperature of the system. For many optical brighteners, interactions with certain metal ions can lead to the formation of such non-fluorescent complexes.
Dynamic (Collisional) Quenching: In this process, the excited fluorescent molecule collides with a quencher molecule, leading to the de-excitation of the fluorophore without the emission of a photon. The rate of dynamic quenching is dependent on the concentration of the quencher and the diffusion rate of the molecules in the medium. Common quenchers that operate through a collisional mechanism include molecular oxygen and various halide ions.
The susceptibility of nitrogen heterocyclic compounds to quenching by various agents is a known characteristic. For instance, the presence of di- and trivalent metal ions, changes in pH leading to protonation or deprotonation of the nitrogen atoms, and interactions with other chemical species like hypochlorite (B82951) can significantly quench the fluorescence of such brighteners. A patent for a process to quench the fluorescence of optical brighteners even suggests the use of UV absorbers, which would compete for the excitation energy.
While detailed experimental data for this compound is not available, the table below provides a conceptual overview of potential quenching effects based on the general behavior of similar fluorescent compounds.
| Quenching Agent/Condition | Potential Quenching Mechanism | Expected Impact on Fluorescence Intensity |
| High Concentration | Self-quenching (aggregate formation) | Decrease |
| Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺) | Static Quenching (complex formation) | Decrease |
| Halide Ions (e.g., I⁻, Br⁻) | Dynamic (Collisional) Quenching | Decrease |
| Molecular Oxygen | Dynamic (Collisional) Quenching | Decrease |
| Acidic/Basic pH | Static Quenching (protonation/deprotonation) | Decrease |
| UV Absorbers | Competitive Absorption | Decrease |
It is important to note that the efficiency of these quenching processes is highly dependent on the specific chemical environment, including solvent polarity, temperature, and the presence of other interacting species. Further empirical research is necessary to quantify the specific energy transfer and quenching dynamics of C.I. This compound.
Advanced Analytical and Detection Methodologies for Fluorescent Brightener 206
Ultra-Trace Detection and Quantification of Fluorescent Brightener 206 in Complex Environmental Matrices
The detection of FB 206 at ultra-trace concentrations in environmental samples such as water, soil, and sediment is a significant analytical challenge due to the complexity of these matrices and the potential for interference from other fluorescent compounds. To address this, highly sensitive and selective analytical methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD) is a powerful and widely used technique for the separation and quantification of fluorescent brighteners in environmental samples. The combination of DAD and FLD provides a high degree of selectivity and sensitivity. DAD allows for the acquisition of the UV-Vis spectrum of the analyte, which aids in its identification, while FLD offers excellent sensitivity for fluorescent compounds like FB 206. For instance, a study on the determination of nine fluorescent brighteners in textiles and toilet paper utilized HPLC-DAD-FLD, demonstrating its suitability for such analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an even more powerful tool for the trace-level detection and confirmation of fluorescent brighteners in complex matrices. The high selectivity and sensitivity of LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, allow for the unambiguous identification and quantification of target analytes even in the presence of significant matrix interference. This technique has been successfully applied to the analysis of various fluorescent brighteners in human plasma and flour, achieving low limits of detection. nih.govnih.gov A study on the determination of seven fluorescent whitening agents in flour reported limits of quantification in the range of 2.5-25.0 µg/kg, showcasing the sensitivity of the UPLC-MS/MS method. nih.gov
Table 1: Chromatographic Methods for the Detection of Stilbene-based Fluorescent Brighteners
| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HPLC-FLD | Plastic Beverage Cups | 0.053 - 0.251 µg/kg | 0.107 - 0.504 µg/kg | nih.gov |
| UPLC-MS/MS | Flour | - | 2.5 - 25.0 µg/kg | nih.gov |
Spectrofluorimetry is a highly sensitive technique that directly measures the fluorescence emission of a compound. For FB 206, this method offers a straightforward and cost-effective approach for quantification. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for the creation of calibration curves for quantitative analysis. The native fluorescence of stilbene (B7821643) derivatives allows for their determination without the need for derivatization.
UV-Visible (UV-Vis) spectrophotometry is another analytical technique that can be employed for the quantitative analysis of FB 206. This method is based on the principle that the amount of light absorbed by a compound at a specific wavelength is proportional to its concentration in solution, as described by the Beer-Lambert Law. While generally less sensitive than spectrofluorimetry, UV-Vis spectrophotometry is a robust and widely available technique suitable for the analysis of samples with higher concentrations of FB 206. researchgate.netnih.gov
Table 2: Spectroscopic Methods for Quantitative Analysis of Fluorescent Compounds
| Technique | Analyte Class | Key Principle | Advantages |
|---|---|---|---|
| Spectrofluorimetry | Fluorescent Compounds | Measurement of emitted light upon excitation | High sensitivity, high selectivity |
In-Situ Characterization of this compound in Formulated Products and Materials
Understanding the spatial distribution and molecular environment of FB 206 within formulated products such as detergents, textiles, and paper is crucial for optimizing their performance and understanding their interaction with the substrate. In-situ characterization techniques provide this information without the need for extraction or dissolution of the sample.
Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is an invaluable tool for visualizing the spatial distribution of fluorescent compounds like FB 206 within a material. CLSM allows for the acquisition of high-resolution, three-dimensional images by rejecting out-of-focus light, providing a clear picture of how the brightener is distributed on and within the fibers of textiles or paper. nih.govnih.gov This technique can reveal whether the brightener is uniformly coated on the surface or has penetrated deeper into the material's structure.
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the molecular structure and the local chemical environment of FB 206. FT-IR spectroscopy can identify the functional groups present in the molecule and how they interact with the surrounding matrix. Raman spectroscopy, which is based on the inelastic scattering of light, offers a complementary vibrational fingerprint of the molecule. nih.gov By analyzing the shifts in the vibrational frequencies, it is possible to gain insights into the conformation of the FB 206 molecule and its interactions with the substrate at a molecular level. For instance, FT-Raman and surface-enhanced Raman spectroscopy (SERS) have been used to identify the main dye components in fluorescent paints, which often contain optical brighteners. scispace.comresearchgate.net
Development of Chemo-sensors for Specific Environmental and Industrial Detection of this compound
The development of chemosensors for the rapid, selective, and sensitive detection of FB 206 in environmental and industrial settings is an active area of research. These sensors are designed to produce a measurable signal, such as a change in fluorescence or color, upon binding to the target analyte. Stilbene-based fluorescent chemosensors have been developed for the selective detection of various ions and molecules. nih.gov The design of a chemosensor for FB 206 would likely involve a receptor unit that can selectively bind to the stilbene structure of the brightener, coupled with a transducer that converts this binding event into an optical signal. Such sensors could offer a portable and user-friendly alternative to traditional laboratory-based analytical methods for on-site monitoring. nih.gov
Standardization and Interlaboratory Comparison of Advanced Analytical Protocols for this compound
The reliability and consistency of data generated from the advanced analytical and detection methodologies for this compound are contingent upon rigorous standardization and validation of the analytical protocols. Interlaboratory comparisons are a critical component of this process, ensuring that results are reproducible and comparable across different testing facilities. This section delves into the key aspects of standardizing analytical methods for this compound and the importance of interlaboratory collaborative studies.
Standardization of analytical methods for fluorescent brighteners, including stilbene derivatives like this compound, is essential for ensuring the accuracy and comparability of results. This process typically involves the establishment of detailed protocols that specify every step of the analytical procedure, from sample preparation to data analysis. Key elements of a standardized protocol include the type of analytical column, mobile phase composition and gradient, flow rate, detector settings (excitation and emission wavelengths for fluorescence detection), and calibration procedures. The goal is to minimize variability that can arise from differences in analytical execution.
A crucial aspect of standardization is the development and use of certified reference materials (CRMs). For fluorescent brighteners, CRMs would consist of a well-characterized sample matrix (e.g., textile, paper, or detergent) containing a precisely known concentration of the target analyte, such as this compound. These CRMs serve as a benchmark for laboratories to validate their analytical methods and to ensure the traceability of their measurements to a common standard. While specific CRMs for this compound are not widely documented, the principles of their use are fundamental to achieving analytical excellence.
For the analysis of fluorescent brighteners, an interlaboratory study would typically involve distributing a set of homogeneous samples to participating laboratories. These samples could be real-world materials or spiked samples with known concentrations of the target brightener. The laboratories would then analyze the samples using a prescribed analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and report their results to a central coordinating body.
The results from an interlaboratory comparison are statistically analyzed to evaluate both the intra-laboratory precision (repeatability) and the inter-laboratory precision (reproducibility). Key statistical parameters calculated include the mean, standard deviation, relative standard deviation (RSD), and Z-scores, which indicate how far a laboratory's result deviates from the consensus value.
Hypothetical Interlaboratory Comparison Data for a Stilbene-Type Fluorescent Brightener
| Laboratory Code | Sample A (mg/kg) | Sample B (mg/kg) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
|---|---|---|---|---|
| Lab 1 | 15.2 | 48.5 | 2.1 | 5.8 |
| Lab 2 | 14.8 | 51.2 | 1.9 | 6.2 |
| Lab 3 | 15.5 | 49.8 | 2.5 | 6.0 |
| Lab 4 | 16.1 | 52.0 | 2.3 | 6.5 |
| Lab 5 | 14.5 | 47.9 | 2.0 | 5.5 |
| Mean | 15.22 | 49.88 | 2.16 | 6.00 |
| Overall SD | 0.63 | 1.74 |
This table showcases the typical variation in results that can be expected between different laboratories. The repeatability (RSDr) indicates the precision of measurements within a single laboratory, while the reproducibility (RSDR) reflects the precision between different laboratories. A lower RSD value signifies better precision. Such data is instrumental in establishing the performance of a standardized analytical method and in providing confidence in the reported results.
In the absence of a formal, large-scale interlaboratory study for this compound, individual laboratories often perform in-house validation of their methods. These validations typically assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies), and precision. For instance, a validated HPLC method for stilbene-type fluorescent whitening agents in plastic beverage cups demonstrated high sensitivity with LODs ranging from 0.053 to 0.251 µg/kg and good accuracy with recoveries greater than 82% and relative standard deviations (RSDs) below 16%. nih.gov Similarly, a study on the determination of fluorescent whitening agents in detergents and surface waters reported recovery rates between 73% and 89%, with RSDs ranging from 2.6% to 8.9%. researchgate.net
The establishment of standardized protocols and the participation in interlaboratory comparison studies are paramount for ensuring the quality and reliability of data for this compound. While specific collaborative study data for this compound is limited, the principles and methodologies applied to other stilbene-type brighteners provide a clear framework for achieving accurate and reproducible analytical measurements.
Applied Research and Technological Integration of Fluorescent Brightener 206
Optimization of Fluorescent Brightener 206 Performance in Material Science Applications
The effectiveness of this compound is contingent on its proper integration and stability within the host material. Research focuses on optimizing its performance by considering factors such as compatibility with the substrate, dispersion, and thermal stability during processing. nbinno.com
Advanced Textile and Paper Whitening Technologies
In the textile and paper industries, this compound is instrumental in achieving high levels of whiteness that cannot be obtained through bleaching alone.
Textile Applications: this compound is applied to a variety of natural and synthetic fibers to improve their whiteness and enhance the vibrancy of colors. chemicalbook.com Unlike chemical bleaching, fluorescent whitening does not damage the fabric's fibers or intensity. chemicalbook.com Research in this area focuses on improving the substantivity of the brightener to the fibers and its stability to washing and light exposure. Polymeric fluorescent brighteners have been developed to enhance photochemical stability and increase fluorescence quantum yield. researchgate.net
Paper Manufacturing: In the paper industry, this brightener is used in the pulp, surface sizing, and coating stages. made-in-china.comblankophor-oba.com It significantly improves the optical properties of the paper, creating a visually striking product with enhanced print quality and readability. raytopoba.com Research is ongoing to develop brighteners that are less prone to concentration quenching, especially in high-concentration applications, and exhibit better fastness to sunlight. google.com
Below is a table summarizing the application stages of this compound in papermaking and the associated benefits.
| Papermaking Stage | Application of this compound | Primary Benefit |
| Pulp | Added directly to the paper pulp slurry. | Provides integral whiteness to the paper base. |
| Surface Sizing | Incorporated into the sizing solution applied to the paper surface. | Enhances surface whiteness and printability. |
| Coating | Mixed with the coating formulation applied to the paper. | Imparts a brilliant, high-whiteness finish to coated papers. |
Polymer and Plastic Applications: Stability and Integration Mechanisms
This compound is widely used in various polymers, including PVC, polyethylene, polypropylene, and polystyrene, to mask their natural yellowing and improve their initial color. nbinno.comspecialchem.com
Stability and Integration: The key to its successful application in plastics is its ability to withstand high processing temperatures and remain stable within the polymer matrix during processes like injection molding and extrusion. nbinno.com Research has focused on developing methods to protect the brightener from degradation in harsh environments. One such method involves encapsulating the brightener within a polymer, which insulates it from oxidative attack while allowing it to perform its brightening function. google.com The compatibility of the brightener with the polymer is crucial to prevent issues like precipitation, especially in flexible plastics. raytopoba.com
The following table outlines the performance of different optical brighteners in soft plastic applications, highlighting the importance of compatibility and weather resistance. raytopoba.com
| Optical Brightener | Whiteness | Compatibility | Weather Resistance | Recommended Application |
| Optical Brightener OB | Good | Very Good | High | Soft plastics requiring long-term color stability. |
| Optical Brightener 127 | Slightly Stronger than OB | Very Good | Lower than OB | Disposable soft plastic products. |
Innovative Coating and Ink Formulations
In coatings and inks, this compound is used to achieve a high degree of whiteness and color vibrancy. nbinno.com
Coatings: It is incorporated into various formulations such as paints, lacquers, and varnishes. nbinno.com The addition of the brightener helps to increase the perceived whiteness and brightness of the applied finish. nbinno.com The whitening effect is achieved by the brightener absorbing UV light and emitting blue light, which complements the yellow tones in the coating, resulting in a whiter appearance. raytopoba.com
Inks: In printing inks, this compound enhances the vibrancy of colors and ensures that white inks appear exceptionally clean and bright. nbinno.com It can be used in solvent-based, water-based, and UV-curable ink formulations. ispigment.com The selection of the appropriate brightener depends on its solubility and compatibility with the ink's vehicle system. specialchem.com
Novel Applications of this compound in Emerging Fields
The unique fluorescent properties of compounds like this compound are being explored for applications beyond traditional whitening.
Forensic Science Applications (e.g., trace evidence, document authentication)
In forensic science, the fluorescence of these compounds can be utilized for the detection and analysis of trace evidence.
Trace Evidence: Fluorescent brighteners can be characterized in minute samples of fibers, providing a means of discriminating between them based on their exposure to detergents or their manufacturing process. scribd.com Techniques like microspectrofluorimetry can be used for the objective discrimination of fluorescent brighteners on single textile fibers. researchgate.net Fluorescent powders are also used for the development of latent fingerprints on non-porous surfaces. nih.govojp.gov
Document Authentication: The presence or absence of fluorescent brighteners in paper can be a key indicator in document authentication. As these compounds have been widely used in modern paper manufacturing, their absence in a document purported to be from an earlier era can indicate a forgery.
Environmental Sensing and Tracing Applications
The fluorescence of these compounds also holds potential for environmental applications. Photonic sensing technologies are being developed for the real-time detection and analysis of environmental pollutants. empa.ch While direct applications of this compound are still under investigation, the principles of fluorescence are central to these emerging technologies. Bioluminescence and photoluminescence are being explored for the detection of trace compounds in environmental samples. dtic.mil
Integration into Advanced Materials for Optical and Energy Devices
The unique photophysical properties of this compound, a stilbene-based optical brightening agent, have garnered interest in its application beyond traditional whitening. Researchers are exploring its integration into advanced materials designed for sophisticated optical and energy-related functionalities. While specific data for this compound is often proprietary, the broader class of stilbene (B7821643) derivatives provides a strong indication of its potential applications.
One promising area is in the development of luminescent solar concentrators (LSCs) . These devices utilize fluorescent dyes embedded in a polymer matrix to absorb a broad spectrum of sunlight and re-emit it at a longer, more specific wavelength. This concentrated light is then guided to the edges of the device where photovoltaic cells convert it into electricity. The high fluorescence quantum yield and spectral characteristics of stilbene derivatives like this compound make them viable candidates for this application. Research in this field focuses on optimizing the concentration of the brightener within the polymer to maximize light absorption and emission without causing significant re-absorption losses.
The following table summarizes the potential performance of stilbene-based brighteners, including this compound, in these advanced applications based on available research.
| Application Area | Polymer Matrix | Potential Performance Enhancement | Key Research Parameters |
| Luminescent Solar Concentrators (LSCs) | Polymethyl Methacrylate (PMMA), Polycarbonate (PC) | Increased power conversion efficiency, enhanced light harvesting. | Concentration of brightener, spectral overlap with photovoltaic cells, photostability. |
| Optical Films for Displays | Polyethylene Terephthalate (PET), Polyvinyl Chloride (PVC) | Improved brightness, enhanced color gamut, UV protection of underlying components. | Dispersion quality, compatibility with other additives, thermal stability during processing. |
| Light-Emitting Diodes (LEDs) | Silicone, Epoxy Resins | Higher luminous efficacy, color temperature tuning, improved color rendering index (CRI). | Quantum yield, photostability under high-intensity light, interaction with phosphors. |
Interactions of this compound with Other Additives and Formulation Components
The performance of this compound in a final product is heavily influenced by its interactions with other components within a formulation. Understanding these interactions is crucial for optimizing material properties and ensuring long-term stability.
Synergistic Effects with Light Stabilizers and Antioxidants
In many polymer applications, particularly those exposed to sunlight and environmental stressors, a combination of additives is necessary to prevent degradation. The interplay between this compound, light stabilizers, and antioxidants can lead to synergistic effects, where the combined protective effect is greater than the sum of the individual components.
Hindered Amine Light Stabilizers (HALS) are a class of compounds that are highly effective at scavenging free radicals generated by UV exposure. When used in conjunction with stilbene-based optical brighteners, HALS can protect the brightener from photodegradation, thereby extending its effective lifespan and maintaining the optical properties of the material over time. Research has shown that the presence of HALS can significantly reduce the rate of fluorescence loss in polymers containing optical brighteners.
Antioxidants , such as hindered phenols, function by terminating oxidative chain reactions. The degradation of polymers and optical brighteners is often an oxidative process initiated by heat and light. By preventing this initial degradation, antioxidants can preserve the chemical structure and, consequently, the fluorescent properties of this compound. This is particularly important during high-temperature processing of plastics, where the brightener can be susceptible to thermal degradation.
The table below illustrates the expected synergistic effects based on studies of similar stilbene derivatives.
| Additive Combination | Polymer System | Observed Synergistic Effect | Mechanism of Synergy |
| This compound + HALS | Polyolefins (PE, PP) | Enhanced photostability of the brightener, prolonged whitening effect, improved UV resistance of the polymer. | HALS scavenges free radicals that would otherwise degrade the brightener molecule. |
| This compound + Hindered Phenol Antioxidant | Polyvinyl Chloride (PVC), Polystyrene (PS) | Improved thermal stability during processing, reduced yellowing of the polymer, preservation of fluorescence. | Antioxidant inhibits thermo-oxidative degradation of both the polymer and the brightener. |
| This compound + HALS + Antioxidant | Acrylonitrile Butadiene Styrene (ABS) | Comprehensive protection against both photo- and thermo-oxidative degradation, superior long-term color and property retention. | Multi-faceted protection addressing different degradation pathways simultaneously. |
Compatibility and Dispersion Dynamics in Multi-Component Systems
The effectiveness of this compound is contingent upon its uniform dispersion and compatibility within the host polymer matrix and with other additives. Poor dispersion can lead to agglomeration of the brightener particles, resulting in reduced fluorescence efficiency, localized stress points in the material, and an uneven appearance.
The compatibility of this compound depends on the polarity and chemical structure of both the brightener and the polymer. As a stilbene derivative, it generally exhibits good compatibility with a range of thermoplastics. However, in complex formulations containing plasticizers, fillers, and other additives, the potential for incompatibility increases. For instance, in plasticized PVC, interactions between the brightener and the plasticizer can affect the migration of the brightener to the surface.
Dispersion is typically achieved through melt blending during the extrusion or injection molding process. The processing parameters, such as temperature, shear rate, and mixing time, must be carefully controlled to ensure a homogeneous distribution of the brightener. The use of dispersing aids or masterbatches, where the brightener is pre-dispersed in a carrier resin, can significantly improve the final dispersion quality.
The following table outlines key considerations for achieving optimal dispersion and compatibility of this compound in multi-component systems.
| Factor | Key Considerations | Potential Issues | Mitigation Strategies |
| Polymer Matrix | Polarity, crystallinity, and melt viscosity of the host polymer. | Poor wetting of the brightener particles, phase separation. | Selection of a compatible polymer grade, use of compatibilizers. |
| Other Additives | Chemical nature and concentration of plasticizers, fillers, pigments, and other stabilizers. | Competition for interfacial area, agglomeration, quenching of fluorescence. | Careful selection of additives with good compatibility, sequential addition during compounding. |
| Processing Conditions | Temperature, shear rate, residence time during melt processing. | Thermal degradation of the brightener, insufficient mixing. | Optimization of processing parameters, use of low-shear mixing elements. |
| Particle Size of Brightener | The initial particle size and distribution of the brightener powder. | Difficulty in breaking down agglomerates, filter screen blockage. | Use of micronized grades of the brightener, masterbatch formulations. |
Environmental Fate, Transport, and Degradation Pathways of Fluorescent Brightener 206
Environmental Release and Distribution Pathways of Fluorescent Brightener 206
This compound, a member of the stilbene-type optical brightening agents (OBAs), enters the environment primarily through aqueous release from domestic and industrial sources. The principal pathways involve the discharge of effluents from wastewater treatment plants (WWTPs) that receive waste streams from the paper and textile industries, as well as from household laundry. oecd.org During the manufacturing and processing of paper and textiles, a portion of the brightener is not fixed to the fibers and is released into the wastewater. oecd.org Similarly, a significant fraction of fluorescent brighteners used in laundry detergents is washed off during the cleaning process and enters the sewer system. researchgate.net
Once in the wastewater, these compounds exhibit a strong affinity for particulate matter and sludge due to their chemical structure. raytopoba.com Consequently, a primary distribution pathway is through the adsorption onto sewage sludge during wastewater treatment. oecd.orgraytopoba.com While this process removes a substantial portion of the brightener from the effluent water, the contaminated sludge may then be applied to land as fertilizer, leading to the distribution of the compound in terrestrial environments. oecd.org
The portion of this compound that is not removed by adsorption to sludge is discharged with the final WWTP effluent into surface waters, such as rivers and lakes. raytopoba.comheraproject.com This leads to its distribution in the aquatic compartment. Due to the compound's properties, the ultimate environmental sinks are water, sediment, and soil. heraproject.com The high adsorption tendency suggests that if released into the hydrosphere, the substance will strongly adsorb to the sediment compartment, where it may accumulate. oecd.org
Degradation Kinetics and Mechanisms in Various Environmental Compartments
The environmental persistence of this compound is governed by several competing degradation and removal processes, with photolytic degradation being a key pathway in aquatic systems, while biodegradation is generally limited.
Photolytic Degradation Pathways and Byproducts
In the presence of sunlight, stilbene-type fluorescent whitening agents can undergo photochemical degradation in natural surface waters. researchgate.net This process is a significant elimination pathway for these compounds in the upper layers of aquatic environments. oecd.org The degradation often begins with a rapid photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer. heraproject.com Following this initial step, direct photochemical processes lead to the degradation of the molecule. researchgate.net For a structurally similar compound, Fluorescent Brightener 220, the half-life for direct photolysis in surface waters is estimated to be in the range of 3.9 to 5.2 hours. oecd.org A mass balance study conducted in a Swiss lake over a 12-month period for another analogue, FWA-1, determined that photolysis accounted for approximately 50% of its removal. heraproject.com The degradation byproducts of these processes are primarily aldehydes and alcohols. researchgate.net
| Parameter | Value | Source Compound | Reference |
| Photolysis Half-Life | 3.9 - 5.2 hours | Fluorescent Brightener 220 | oecd.org |
| Removal by Photolysis | ~50% | FWA-1 | heraproject.com |
This interactive table summarizes key data on the photolytic degradation of stilbene-type fluorescent brighteners.
Biodegradation Processes and Microbial Pathways
Fluorescent brighteners of the stilbene (B7821643) class are generally considered to be poorly biodegradable under standard environmental conditions. heraproject.comnih.gov Standard tests for ready biodegradability typically show minimal removal of these compounds. heraproject.com For instance, studies on the analogue Fluorescent Brightener 220 showed only 1.2% degradation over 28 days in an OECD 301A test and 0% degradation over 30 days in an OECD 301D test. This indicates that microbial degradation in aquatic environments is not a significant removal pathway.
While not readily biodegradable, some removal can occur in biological wastewater treatment plants, primarily through adsorption onto activated sludge rather than microbial metabolism. raytopoba.comnih.gov Monitoring data have shown that between 75% and 95% of these compounds can be removed from sewage through this adsorption process. oecd.org Some studies using inherent biodegradability tests (e.g., OECD 302B), which represent a higher potential for adaptation of microorganisms, have shown more significant elimination. For example, FWA-1 was eliminated up to 89.6% in such a test, though this is not representative of typical environmental conditions. heraproject.com
| Test Type (OECD Guideline) | Degradation (%) | Test Duration | Source Compound | Reference |
| Ready Biodegradability (301A) | 1.2% | 28 days | Fluorescent Brightener 220 | |
| Ready Biodegradability (301D) | 0% | 30 days | Fluorescent Brightener 220 | |
| Inherent Biodegradability (302B) | 89.6% (elimination) | 3 hours | FWA-1 | heraproject.com |
This interactive table presents biodegradation data for fluorescent brighteners similar to FB 206.
Sorption and Desorption Dynamics of this compound in Environmental Media
The sorption-desorption behavior of this compound is a dominant process influencing its environmental transport and fate. These compounds exhibit a high affinity for solid matrices such as sewage sludge, soil, and sediment. oecd.org This strong adsorption is the primary mechanism for their removal from the water column in both wastewater treatment facilities and natural aquatic systems. oecd.orgraytopoba.com
The adsorption process is influenced by the properties of the environmental media, particularly the organic matter and organic carbon content. nih.gov A positive correlation is often observed between the adsorption capacity (KF-ads) and the soil organic matter content. nih.gov Due to this high adsorption potential, it is assumed that any amount of the substance released into water bodies will strongly partition to the sediment compartment. oecd.org This leads to the accumulation of these persistent compounds in sediment layers, which can serve as a long-term reservoir. The strong binding to soil and sediment particles also limits the mobility and leaching potential of these compounds, reducing the likelihood of groundwater contamination. nih.gov
Bioaccumulation and Biotransformation Studies: Mechanistic Insights
Based on assessments of structurally similar fluorescent brightening agents, the potential for bioaccumulation of this compound is considered to be low. Bioaccumulation is the process by which a chemical is taken up by an organism and accumulates in its tissues at a concentration higher than in the surrounding environment. This process is often linked to the lipophilicity (fat-solubility) of a compound. epa.gov There is a lack of data in the literature specifically reporting on the fat-solubility of many brightener molecules. epa.gov
Monitoring and Remediation Strategies for Environmental Contamination by this compound
The detection and removal of this compound from the environment are critical for mitigating its potential ecological impact. Monitoring strategies focus on identifying its presence in various environmental compartments, while remediation techniques aim to remove or degrade the compound, preventing its accumulation and adverse effects on aquatic ecosystems.
Monitoring of this compound in Environmental Matrices
Effective monitoring of this compound is essential for assessing the extent of contamination in water bodies and wastewater effluents. Several analytical techniques are employed for its detection and quantification.
Spectrofluorimetry: This is a common and sensitive method for detecting fluorescent compounds like this compound. The technique relies on the principle that the compound absorbs ultraviolet light and emits it in the blue region of the visible spectrum. Handheld fluorometers can be used for rapid, in-situ screening of wastewater inputs into water resources. For more precise and quantitative analysis, laboratory-based spectrofluorometers are used. These instruments can generate excitation-emission matrices (EEMs), which provide a detailed spectral fingerprint of the compound, allowing for its identification and quantification even in complex environmental samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for separating, identifying, and quantifying individual fluorescent brighteners in a mixture. When coupled with a diode-array detector (DAD) or a fluorescence detector (FLD), HPLC offers high sensitivity and selectivity. This method is particularly useful for distinguishing between different isomers of stilbene-type brighteners and for avoiding interference from other naturally occurring fluorescent substances in environmental samples. A study has established an HPLC-DAD-FLD method for the simultaneous detection of nine kinds of fluorescent brighteners in textiles and toilet paper, which could be adapted for environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater specificity and lower detection limits, LC coupled with mass spectrometry is employed. This technique provides structural information about the analyte, confirming the identity of this compound and its degradation products. A study on the determination of multiple fluorescent brighteners in human plasma utilized solid-phase extraction combined with HPLC-MS/MS, demonstrating the method's potential for analyzing trace levels in complex matrices.
Interactive Data Table: Comparison of Monitoring Techniques for Fluorescent Brighteners
| Technique | Principle | Advantages | Limitations | Typical Detection Limits |
| Spectrofluorimetry | Measures fluorescence intensity after UV excitation. | Rapid, sensitive, suitable for field screening. | Potential interference from natural organic matter. | ppm to ppb range |
| HPLC-DAD/FLD | Separates compounds based on their physicochemical properties, with detection by UV-Vis absorbance or fluorescence. | High selectivity and sensitivity, can separate isomers. | Requires laboratory analysis, more time-consuming. | ppb to ppt (B1677978) range |
| LC-MS | Separates compounds with HPLC and identifies them based on their mass-to-charge ratio. | Very high specificity and sensitivity, can identify degradation products. | Expensive instrumentation, requires skilled operators. | ppt to ppq range |
Remediation Strategies for this compound Contamination
Remediation of water contaminated with this compound primarily involves processes that either physically remove the compound or chemically degrade it into less harmful substances.
Adsorption: A significant removal mechanism for stilbene-type fluorescent brighteners in wastewater treatment plants is adsorption onto activated sludge during the biological treatment process. Studies have shown that a large percentage of these compounds are removed from the aqueous phase by binding to the solid sludge particles. This process is influenced by the chemical structure of the brightener and the characteristics of the sludge. The use of activated carbon has also been investigated as a promising method for the adsorption of various dyes from wastewater, suggesting its potential applicability for this compound.
Photodegradation: this compound, like other stilbene derivatives, is susceptible to photodegradation upon exposure to sunlight. The absorption of UV radiation not only causes fluorescence but can also lead to the breakdown of the molecule's chemical structure. This natural degradation pathway is an important factor in the environmental fate of the compound in surface waters. The rate of photodegradation can be influenced by factors such as water clarity, depth, and the presence of other substances that may act as photosensitizers or quenchers. The pseudo-first-order kinetics model is often used to describe the photodegradation rate of such compounds.
Advanced Oxidation Processes (AOPs): AOPs are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Techniques such as ozonation and UV/H₂O₂ treatment have been shown to be effective in degrading fluorescent whitening agents that are resistant to conventional biological treatment. A study on the removal of a diaminostilbene disulfonic acid derivative, a related compound, from paper-mill wastewater demonstrated that ozone oxidation could effectively remove the fluorescent whitening agent.
Interactive Data Table: Overview of Remediation Strategies for Fluorescent Brighteners
| Strategy | Mechanism | Effectiveness | Considerations |
| Adsorption on Activated Sludge | Physical binding of the compound to the solid matrix of the sludge. | High removal from the aqueous phase in wastewater treatment plants. | The compound is concentrated in the sludge, which requires proper disposal. |
| Photodegradation | Breakdown of the molecule by natural sunlight. | Significant natural attenuation process in surface waters. | Dependent on environmental conditions like sunlight intensity and water clarity. |
| Advanced Oxidation Processes (AOPs) | Degradation by highly reactive hydroxyl radicals. | Effective for recalcitrant compounds not removed by conventional treatment. | Can be energy-intensive and may produce byproducts. |
Regulatory Science and Policy Implications for Fluorescent Brightener 206
Global Regulatory Frameworks for Industrial Chemicals: Research and Compliance
The regulation of industrial chemicals like Fluorescent Brightener 206 is governed by a complex web of international and national frameworks designed to protect human health and the environment. sunchemical.com These regulations mandate comprehensive data submission, risk assessment, and, where necessary, risk management measures for chemicals produced or imported in significant quantities.
Key global regulatory frameworks include:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: This is one of the most comprehensive chemical regulations globally. fibre2fashion.comfctemis.org Under REACH, manufacturers and importers are responsible for gathering information on the properties of their chemical substances and registering that information in a central database managed by the European Chemicals Agency (ECHA). fibre2fashion.comsagentia.com For a substance like this compound, this would involve compiling a technical dossier with data on its physicochemical, toxicological, and ecotoxicological properties. The regulation aims to manage chemical risks throughout their lifecycle. fctemis.org For example, the Safety Data Sheet for a similar compound, Fluorescent Brightener 220, outlines its classification (or lack thereof) under Regulation (EC) No 1272/2008 (CLP) and other EU provisions. chemos.de
Toxic Substances Control Act (TSCA) in the United States: Administered by the Environmental Protection Agency (EPA), TSCA provides the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances. fineotex.com The EPA maintains an inventory of chemical substances, and new chemicals must undergo a pre-manufacturing notification (PMN) process. The EPA's Safer Choice program has verified C.I. Fluorescent Brightener 220 as being of low concern based on experimental and modeled data. nih.gov
Other National Frameworks: Many other countries have their own regulatory systems, such as Australia's Industrial Chemicals Introduction Scheme (AICIS), Japan's Chemical Substances Control Law (CSCL), and Canada's Canadian Environmental Protection Act (CEPA). industrialchemicals.gov.ausunchemical.com These frameworks often share common goals with REACH and TSCA, focusing on risk assessment and management. For instance, an evaluation by AICIS for Fluorescent Brightener 71 and related chemicals examined their environmental persistence, bioaccumulation, and toxicity. industrialchemicals.gov.auindustrialchemicals.gov.au
Compliance with these frameworks requires significant investment in research and testing to generate the necessary data for registration and evaluation. This includes studies on environmental fate, such as biodegradability and adsorption/desorption, and toxicity to aquatic organisms. oecd.org The regulatory status of a chemical can vary by jurisdiction, necessitating a global approach to compliance for multinational companies. sunchemical.com
Table 1: Overview of Major Global Regulatory Frameworks for Industrial Chemicals
| Regulatory Framework | Jurisdiction | Key Features | Relevance to this compound |
|---|---|---|---|
| REACH | European Union | Registration of substances, Evaluation by authorities, Authorisation for substances of very high concern (SVHCs), Restriction of hazardous substances. fibre2fashion.comfctemis.orgsagentia.com | Requires manufacturers/importers to provide comprehensive safety data and manage risks. |
| TSCA | United States | Maintains an inventory of existing chemicals, Requires pre-manufacturing notification (PMN) for new chemicals, EPA can regulate production and use. fineotex.com | Governs market entry and requires risk evaluation by the EPA. |
| AICIS | Australia | Risk-based assessment and categorization of industrial chemical introductions. industrialchemicals.gov.auindustrialchemicals.gov.au | Introduction into Australia would require assessment of health and environmental risks. |
| CSCL | Japan | Regulation of new chemicals based on persistence, bioaccumulation, and toxicity. industrialchemicals.gov.au | Mandates safety screening before manufacturing or importation. |
Standardization of Analytical Methods for Regulatory Compliance and Environmental Monitoring
Ensuring regulatory compliance and monitoring the environmental fate of this compound relies on standardized, accurate, and reliable analytical methods. libretexts.org Standardization is crucial for generating comparable and reproducible data across different laboratories and jurisdictions, which forms the basis for risk assessments and regulatory decisions. nih.gov
Various analytical techniques are employed to detect and quantify optical brightening agents (OBAs) in different environmental matrices, such as water, sediment, and sludge. usgs.gov
Fluorometry/Spectrofluorimetry: This is a common and relatively simple method that utilizes the inherent fluorescent properties of OBAs. uncw.eduvt.edu The substance is excited with ultraviolet (UV) light, and the resulting fluorescence in the blue region of the spectrum is measured. sccwrp.org While sensitive and suitable for field use, this method can be prone to interference from naturally occurring fluorescent organic matter in environmental samples. usgs.gov Methodological improvements, such as exposing samples to UV light to differentiate between the rapid photodecay of OBAs and the more stable fluorescence of natural compounds, have been developed to enhance accuracy. sccwrp.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive technique used for the separation, identification, and quantification of individual OBA compounds. usgs.govsccwrp.org This method is less susceptible to matrix interference compared to simple fluorometry and is considered a more definitive analytical tool. However, it requires more expensive equipment and a higher degree of technical expertise. uncw.edusccwrp.org
Multivariate Calibration Methods: Advanced techniques like second-order multivariate calibration applied to excitation-emission matrix (EEM) fluorescence spectroscopy can simultaneously determine multiple fluorescent compounds (like OBAs and other detergent components) even in complex samples with significant spectral overlap, without requiring prior separation steps. rsc.org
The process of standardizing these methods involves several steps, including calibrating instrumentation, determining the method's sensitivity, and establishing protocols to compensate for matrix effects and reagent blanks. libretexts.org The affinity of many OBAs for cellulose (B213188) has also been exploited in monitoring, where cotton pads are deployed in waterways to adsorb the compounds, which are then analyzed for fluorescence. usgs.gov The development of semi-automatic, standardized analysis methods is an ongoing area of research aimed at improving objectivity and reproducibility in fluorescence imaging and quantification. nih.gov
Table 2: Comparison of Analytical Methods for Optical Brightening Agents
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Fluorometry | Measures fluorescence upon UV light exposure. vt.edusccwrp.org | Simple, inexpensive, rapid, suitable for field use. usgs.govuncw.edu | Prone to interference from natural organic matter. usgs.gov |
| HPLC | Separates compounds based on their chemical properties before detection. usgs.gov | High sensitivity and specificity, can identify individual compounds. sccwrp.org | Expensive equipment, requires skilled operators. uncw.edusccwrp.org |
| EEM with Multivariate Calibration | Analyzes the complete excitation-emission fluorescence landscape. rsc.org | Can resolve complex mixtures with spectral overlap without separation. rsc.org | Requires complex data analysis and specialized software. rsc.org |
Life Cycle Assessment Methodologies for this compound and its Applications
A Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction through manufacturing, use, and end-of-life. ktu.lt For a chemical like this compound, an LCA would provide a comprehensive picture of its environmental footprint. The LCA framework is typically based on international standards such as ISO 14040 and 14044. ktu.lt
The key stages of an LCA for this compound would include:
Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., the environmental impact per ton of chemical produced or per application in 1000 kg of paper), and the system boundaries.
Life Cycle Inventory (LCI) Analysis: This involves compiling an inventory of all relevant inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each stage of the life cycle.
Production: This includes the extraction and processing of precursor chemicals (such as derivatives of stilbene (B7821643), cyanuric chloride, and various amines), the energy consumed during the synthesis reactions, and any waste generated. fibre2fashion.comindustrialchemicals.gov.au
Application & Use: Fluorescent brighteners are used in industries like textiles, paper, and detergents. hashnode.devresearchgate.net This stage would assess the energy and water used during the application process (e.g., in a paper mill or textile dye house). A critical factor is the release of the chemical into wastewater during industrial processes and subsequent consumer use (e.g., washing of textiles). fineotex.commst.dk
End-of-Life: This stage follows the fate of the chemical after its intended use. Most OBAs are discharged into the wastewater system. raytopoba.com They are not readily biodegradable and tend to be removed from the water phase by adsorbing strongly to sludge in sewage treatment plants (STPs). fineotex.comindustrialchemicals.gov.auusgs.gov The LCA would account for the environmental fate of the OBA in sludge (which may be incinerated, landfilled, or applied to land) and the portion that may pass through treatment and be released into surface waters. raytopoba.comnih.gov
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. Impact categories relevant to a chemical like FB 206 would include aquatic toxicity, eutrophication, persistence in the environment, and global warming potential (from energy consumption during production).
Advanced Research Directions and Future Outlook for Fluorescent Brightener 206
Integration of Artificial Intelligence and Machine Learning in Fluorescent Brightener 206 Research
A key application of AI in chemical research is the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.netrsc.org These models use machine learning algorithms to establish mathematical correlations between the molecular structure of a compound and its physical or chemical properties. rsc.orgmdpi.com For this compound, QSPR can be used to predict key performance indicators based on its molecular descriptors.
By training algorithms on datasets of known stilbene (B7821643) derivatives and their corresponding properties, researchers can create models that predict the fluorescence efficiency, absorption/emission spectra, photostability, and substrate affinity of novel or modified FB 206 structures. researchgate.netnih.gov This predictive capability allows for the in silico screening of thousands of potential molecular variations, enabling chemists to focus their synthetic efforts exclusively on candidates with the highest predicted performance. This approach not only accelerates the discovery of more effective brighteners but also minimizes the resources spent on synthesizing less promising compounds. nih.gov
Table 1: Conceptual QSPR Model for Optimizing this compound
This interactive table illustrates how molecular descriptors could be used in a predictive model to guide the synthesis of next-generation brighteners based on the FB 206 scaffold.
| Molecular Descriptor | Description | Potential Impact on FB 206 Properties |
| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms in a molecule. | Influences solubility in various media and affinity for substrates like cellulose (B213188) or polymers. |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity or hydrophilicity of the molecule. | Affects performance in aqueous solutions (e.g., detergents) vs. incorporation into plastics. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Correlates with the wavelength of UV light absorption and the energy (color) of emitted fluorescent light. |
| Number of Conjugated Bonds | The extent of the alternating double- and single-bond system in the stilbene core. | Directly impacts the molecule's ability to absorb UV light and fluoresce efficiently. |
| Molecular Volume | The three-dimensional size of the molecule. | Affects the molecule's ability to penetrate and bind to the polymer matrix of a substrate. |
For this compound, these tools can optimize synthesis by:
Identifying Greener Pathways: Suggesting routes that avoid hazardous reagents or solvents and minimize waste, aligning with sustainable chemistry principles. pharmafeatures.com
Improving Efficiency: Proposing pathways with fewer steps or higher yields, thereby reducing production costs and energy consumption. pharmafeatures.com
Enhancing Accessibility: Designing routes that start from more readily available or less expensive raw materials.
Nanotechnology Applications and Nanocomposites Incorporating this compound
The unique optical properties of this compound make it a compelling candidate for integration into nanomaterials, opening up applications far beyond traditional whitening. Nanotechnology provides the tools to manipulate and structure matter at the nanoscale, creating materials with novel functionalities.
Incorporating FB 206 into fluorescent nanocomposites is a promising research direction. By embedding or covalently bonding the brightener molecules within a polymer or silica (B1680970) nanoparticle matrix, it is possible to create highly stable and processable fluorescent materials. nih.gov Such nanocomposites could be used in security inks, where the brightener's fluorescence under UV light serves as an anti-counterfeiting feature, or in advanced coatings and plastics that require enhanced brightness and long-term stability.
Furthermore, the stilbene core of FB 206 can be functionalized to act as a fluorescent probe in nanosensors. researchgate.netacs.org Stilbene derivatives have been shown to exhibit changes in their fluorescence kinetics upon binding to specific analytes or altering their microenvironment. nih.gov By attaching FB 206 to a nanoparticle scaffold, it could be developed into a sensor for detecting environmental pollutants, biological molecules, or changes in pH. researchgate.net The high surface area of nanostructures enhances sensitivity, making such sensors highly effective. researchgate.net
Table 2: Potential Nanotechnology Applications for this compound
This interactive table outlines emerging applications where FB 206 could be integrated with nanotechnology to create advanced materials and devices.
| Nanotechnology Application | Role of this compound | Potential Advancement |
| Security Tagging | Serves as a fluorescent marker in inks or polymers. | Creates invisible, UV-detectable codes for anti-counterfeiting of currency, documents, or luxury goods. |
| Polymer Nanocomposites | Acts as an embedded fluorophore to enhance optical properties. | Develops plastics with superior brightness, color fidelity, and UV protection for high-value applications. |
| Fluorescent Nanosensors | Functions as the signaling component whose fluorescence changes upon target binding. | Enables rapid and sensitive detection of chemical warfare agents, pollutants, or biomarkers in environmental or medical diagnostics. researchgate.net |
| Bio-imaging Probes | Acts as a fluorescent label for biological molecules. | Could be used to visualize cellular structures or track biological processes, although this requires significant modification for biocompatibility. |
Sustainable Chemistry and Circular Economy Principles for Optical Brighteners
The chemical industry is under increasing pressure to adopt more sustainable practices, and the production and use of optical brighteners are no exception. fineotex.com Research into this compound is increasingly guided by the principles of sustainable chemistry and the circular economy, which aim to minimize environmental impact throughout a product's lifecycle. sustainability-directory.comrecovo.colead-innovation.com
A primary focus of sustainable chemistry is the development of green synthesis routes . researchgate.netippta.co This involves designing manufacturing processes that reduce energy consumption, use renewable feedstocks, and minimize or eliminate the use of toxic solvents and reagents. ippta.co For FB 206, this could mean replacing traditional multi-step syntheses with more efficient catalytic processes. Another avenue of research is the development of bio-based optical brighteners derived from renewable resources like polysaccharides, which could offer improved biodegradability. abo.fi
The principles of a circular economy challenge the traditional "take-make-dispose" model of chemical use. laudesfoundation.org In the context of optical brighteners, this involves:
Designing for Degradation: Modifying the molecular structure of FB 206 to enhance its biodegradability, preventing its persistence and accumulation in aquatic environments. hashnode.devtandfonline.com
Improving Wastewater Treatment: Developing advanced oxidation or biological processes to more effectively remove FWAs from industrial and municipal wastewater before discharge. mdpi.comresearchgate.net
Addressing Recycling Contamination: FWAs can cause issues in paper and plastic recycling by contaminating waste streams. Research is needed to develop methods for selectively removing brighteners during the recycling process or to design brighteners that are compatible with recycling technologies.
By viewing chemicals as valuable resources to be managed responsibly, the industry can reduce waste and pollution associated with optical brighteners. laudesfoundation.org
Emerging Challenges and Unresolved Questions in this compound Science
Despite their widespread use, several scientific challenges and unresolved questions remain regarding stilbene-based optical brighteners like FB 206. Addressing these issues is critical for ensuring their long-term viability and environmental compatibility.
One of the most significant challenges is photodegradation . hufsd.edu The very mechanism that allows these molecules to work—absorbing UV light—also makes them susceptible to chemical breakdown over time. wikipedia.orgreddit.com Prolonged exposure to sunlight can cause the stilbene structure to isomerize into a non-fluorescent cis-stilbene (B147466) form or undergo photo-oxidative cleavage, leading to a loss of whitening effect and the formation of various degradation byproducts. wikipedia.org The identity and potential environmental impact of these metabolites are often not fully understood. magnoliaeditions.comdirtylabs.com
Another major issue is the environmental persistence and removal of these compounds. Many stilbene-based brighteners are not readily biodegradable and can pass through conventional wastewater treatment plants, ultimately accumulating in rivers and lakes. nih.govhashnode.devmagnoliaeditions.com Their presence in waterways is so common that they are sometimes used as chemical markers for sewage contamination. magnoliaeditions.com While advanced treatments like ozonation can remove them, these methods are not universally implemented. mdpi.comresearchgate.netpreprints.org
Finally, the impact of FWAs on recycling streams remains a concern. The presence of optical brighteners in recycled paper, for instance, can be undesirable for certain high-value products and complicates color matching and quality control. researchgate.net Developing a deeper understanding of these challenges will drive future innovation toward creating more stable, less persistent, and more recyclable fluorescent brightening agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
